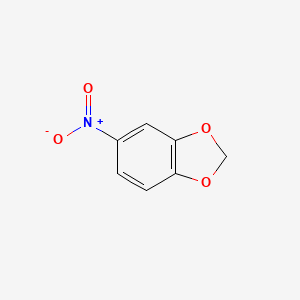
5-Nitro-1,3-benzodioxole
货号 B1580859
分子量: 167.12 g/mol
InChI 键: SNWQAKNKGGOVMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US03997564
Procedure details


To 150 mls. of concentrated nitric acid cooled to and maintained at 0°C. is added 100 gms. of methylenedioxybenzene dropwise with vigorous stirring. At the end of the addition, the reaction mixture is diluted with several volumes of water, the precipitated solids collected by vacuum filtration and washed with several portions of water. Recrystallization of the crude solids from methanol provided 1-nitro-3,4-methylenedioxybenzene, m.p. 130°-141°C.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH2:5]1[O:13][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6]1>O>[N+:1]([C:10]1[CH:11]=[CH:12][C:7]2[O:6][CH2:5][O:13][C:8]=2[CH:9]=1)([O-:4])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1OC2=C(C=CC=C2)O1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added 100 gms
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solids collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with several portions of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the crude solids from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(C=C1)OCO2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
